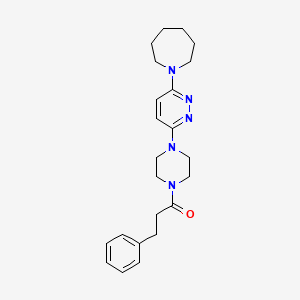
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular formula of the compound is C21H24N6O. Its structure incorporates several pharmacologically relevant moieties, including azepane, pyridazine, and piperazine rings. The unique arrangement of these functional groups enhances its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the piperazine and pyridazine derivatives.
- Coupling reactions to introduce the phenylpropanone moiety.
- Purification and characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor and receptor modulator. Interaction studies suggest that it may influence cellular signaling pathways crucial for various physiological processes. For instance, compounds with similar structural features have been reported to modulate serotonin receptors, which are significant in treating neurological disorders .
Receptor Binding
Preliminary findings indicate that this compound can effectively bind to various biological targets. This binding is essential for elucidating its mechanism of action and therapeutic implications .
Case Study 1: Antiviral Screening
A study involving piperazine derivatives demonstrated moderate antiviral activity against CVB-2 and HSV-1. The fluorophenyl derivative exhibited a cytotoxic concentration (CC50) of 92 μM against Vero cells, highlighting the potential antiviral properties of structurally related compounds .
| Compound | Target Virus | CC50 (μM) |
|---|---|---|
| 3f | CVB-2 | 92 |
| 3g | HSV-1 | 54 |
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds revealed their potential as antidepressants due to their interaction with serotonin receptors. These findings suggest that modifications in the structure can lead to enhanced therapeutic profiles .
The proposed mechanism by which this compound exerts its biological effects involves:
- Receptor Modulation : Binding to specific receptors may alter signaling pathways.
- Enzyme Interaction : Potential inhibition of enzymes involved in metabolic pathways could contribute to its biological activity.
Further research is necessary to clarify these mechanisms through detailed biochemical studies.
Propriétés
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-9,11-12H,1-2,6-7,10,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWCOMSBQCUXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













